Fluorescein biotin

概要

説明

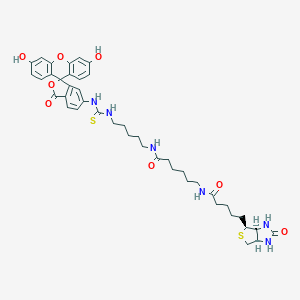

フルオレセインビオチン: は、広く使用されている蛍光色素であるフルオレセインと、アビジンやストレプトアビジンタンパク質に強く結合するビタミンであるビオチンの特性を組み合わせた二官能性分子です。この化合物は、蛍光でビオチン化分子を標識して追跡する能力があるため、生化学や細胞研究において特に貴重です。

準備方法

合成経路と反応条件: フルオレセインビオチンは、いくつかの方法で合成できます。一般的なアプローチの1つは、穏やかな条件下でフルオレセインイソチオシアネートとビオチンヒドラジドを反応させることです。 この反応は通常、ジメチルホルムアミドまたはジメチルスルホキシドなどの有機溶媒中で起こり、生成物はクロマトグラフィーで精製されます .

工業生産方法: フルオレセインビオチンの工業生産は、自動反応器と精製システムを使用して大規模合成を行います。 このプロセスは、高純度と高収率を保証し、研究や診断におけるさまざまな用途に適した化合物になります .

化学反応の分析

Fluorescein Biotin in RNA Labeling

-

Transcription Initiation: Modified adenosine nucleotides, including fluorescein-linked derivatives, can initiate transcription, leading to site-specific labeling of RNA with fluorophores .

-

5' End Modification: N6-modified adenosine derivative-initiated transcription synthesizes 5' end modified RNA with a free phosphate group, allowing for further derivatization .

Detection and Quantification

This compound is widely used to detect and quantify molecules labeled with biotin. Labeling can be achieved through various methods, including:

-

Enzymatic labeling

-

Chemical modification

-

Photolabeling

The strong binding between biotin and streptavidin, coupled with the fluorescence of fluorescein, allows for sensitive and specific detection of biotinylated molecules.

Data

Table 1: Volume of DMSO needed to reconstitute specific mass of this compound to a given concentration

| 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |

|---|---|---|---|---|---|

| 1 mM | 120.335 µL | 601.677 µL | 1.203 mL | 6.017 mL | 12.034 mL |

| 5 mM | 24.067 µL | 120.335 µL | 240.671 µL | 1.203 mL | 2.407 mL |

| 10 mM | 12.034 µL | 60.168 µL | 120.335 µL | 601.677 µL | 1.203 mL |

This table provides guidance on preparing stock solutions of this compound using DMSO .

Issues with Photostability

Biotin-4-fluorescein is susceptible to photosensitized oxidation, which can produce biotin sulfoxides . This can affect the quantitation of binding sites when using this fluorescent probe .

Alternatives

科学的研究の応用

Detection of Biotin Binding Sites

One of the primary applications of fluorescein biotin is the detection of biotin binding sites on proteins. This is achieved through fluorescence assays that utilize the high-affinity interaction between biotin and avidin or streptavidin. For instance, biotin-4-fluorescein (B4F) serves as a molecular probe to measure the concentration of avidin in samples by monitoring fluorescence changes during binding events. The degree of fluorescence quenching correlates with the concentration of functional avidin, allowing for precise quantification in complex biological samples .

Measurement of Biotinylation Levels

This compound can also be employed to assess the degree of biotinylation in proteins. By incorporating fluorescein-labeled biotin into protein samples, researchers can determine how many biotin molecules are attached to a given protein. This is particularly useful in characterizing recombinant proteins or studying post-translational modifications .

Quantitative Assays Using Fluorescence Quenching

The fluorescence quenching effect observed with B4F is exploited in quantitative assays to evaluate the number of biotin binding sites per streptavidin quantum dot (QD). This method involves titrating QDs with B4F and measuring fluorescence changes, which provide insights into the binding capacity and efficiency of various QD conjugates .

Imaging and Tracking Cellular Structures

This compound is also utilized for imaging cellular structures. By conjugating this compound to specific biomolecules, researchers can visualize and track these molecules within live cells. This application is critical for studying cellular processes such as receptor dynamics, endocytosis, and intracellular transport mechanisms .

Polar Tracers in Cell Biology

In cell biology, this compound acts as a polar tracer that can be microinjected into cells to study cell morphology and interactions. This application helps researchers understand cellular behaviors such as fusion events and membrane permeability .

Development of Therapeutic Agents

Recent studies have explored the synthesis of fluorescein- and biotin-labeled compounds for therapeutic applications, particularly targeting specific receptors like CXCR4. These compounds are designed to enhance drug delivery systems by improving targeting accuracy through bioconjugation techniques .

Multicolor Flow Cytometry Analysis

This compound's compatibility with flow cytometry allows for multicolor analysis of cell populations by employing streptavidin-conjugated QDs labeled with different fluorescent dyes. This technique enables detailed phenotypic characterization of cells based on surface markers, which is vital for immunology research and clinical diagnostics .

Table 1: Summary of Applications and Findings

作用機序

メカニズム: フルオレセインビオチンは、ビオチン部分がアビジンまたはストレプトアビジンに強く結合することによって効果を発揮します。 この相互作用は非常に特異的で安定しているため、ビオチン化分子の正確な標識と検出が可能になります .

分子標的と経路: フルオレセインビオチンの主な分子標的は、アビジンとストレプトアビジンタンパク質です。 ビオチンがこれらのタンパク質に結合すると、蛍光消光効果が誘発され、この効果を測定することで相互作用を定量できます .

類似化合物の比較

類似化合物:

独自性: フルオレセインビオチンは、強いビオチン-アビジン結合と蛍光特性を組み合わせているため、独自性があります。 この二重機能により、さまざまな科学的および産業的な用途において、汎用性の高いツールとなっています .

類似化合物との比較

Biotin-4-Fluorescein: Similar to Fluorescein Biotin, this compound is used for labeling and detecting biotinylated molecules.

Biotin-Rhodamine 110: This compound is an alternative to this compound and is used for similar applications.

Uniqueness: this compound is unique due to its combination of strong biotin-avidin binding and fluorescent properties. This dual functionality makes it a versatile tool in various scientific and industrial applications .

生物活性

Fluorescein biotin, specifically biotin-4-fluorescein (B4F), is a bioconjugate that combines the fluorescent properties of fluorescein with the strong binding affinity of biotin to avidin or streptavidin. This compound has garnered attention in various biological applications, particularly in bioanalytics, molecular imaging, and as a tool for studying protein interactions. The following sections detail its biological activity, including mechanisms of action, quantitative assays, and case studies.

This compound operates primarily through its interaction with avidin and streptavidin, which are proteins known for their high affinity for biotin. The binding of B4F to these proteins results in significant fluorescence quenching, allowing for quantification of binding events. This property is exploited in various assays to measure concentrations of streptavidin or avidin in solution.

- Binding Affinity : B4F exhibits exceptionally fast and tight binding to avidin and streptavidin, with a strong quenching effect observed upon binding. Studies have shown that the association kinetics allow equilibrium to be reached within 30 minutes .

Quantitative Assays

This compound is utilized in several quantitative assays due to its fluorescence properties. One notable method is the fluorescence quenching assay, which measures the extent of fluorescence decrease as a function of the concentration of the target protein.

Table 1: Summary of Fluorescence Quenching Assays Using B4F

Case Study 1: Rapid Biotinylation Techniques

A study demonstrated a rapid one-step method for biotinylation using this compound on biological surfaces. The method involved incubating cells with a buffer containing FSL-biotin at varying concentrations (0.5–50 µM), showing that biotinylation could be achieved efficiently without affecting cell viability or function . The resultant biotin-labeled cells maintained their labels for over 24 hours, indicating stability in biological applications.

Case Study 2: High-Throughput Screening for Antibiotic Targets

In research targeting Mycobacterium tuberculosis, this compound was incorporated into a high-throughput screening assay to evaluate the activity of enzymes involved in biotin biosynthesis. The assay allowed for continuous monitoring of enzyme activity through fluorescence displacement, establishing a new approach to identify potential antibiotic targets .

Research Findings

Recent studies have highlighted the versatility and effectiveness of this compound in various applications:

- Enhanced Sensitivity : The competitive binding assay developed using B4F provides a significant increase in sensitivity compared to traditional methods, making it suitable for low-abundance targets .

- Broad Applicability : this compound has been successfully applied in diagnostics, histology, and molecular biology techniques due to its robust fluorescent properties and ease of use .

特性

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVSXUVAYGNGJQ-INIOENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。